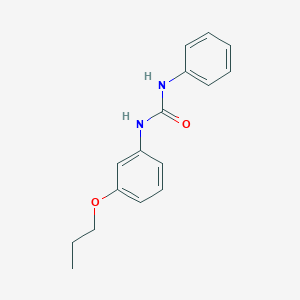![molecular formula C20H24N2O3 B267118 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267118.png)
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as IMB-6, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease development. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the formation of beta-amyloid fibrils. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress response.
Biochemical and Physiological Effects
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to reduce beta-amyloid levels and improve cognitive function in animal models. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, in vivo studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide involves a multistep process that begins with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 2-methoxyethylamine to form the final product, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. This synthesis method has been optimized to produce high yields of pure 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid, a protein associated with the development of Alzheimer's disease. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
Produktname |
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)15-8-10-16(11-9-15)19(23)22-18-7-5-4-6-17(18)20(24)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
HYQKYKMSUQECJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)
![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)

![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)

![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)
